N-Benzyloxycarbonyl-L-tyrosine
Overview
Description
N-Benzyloxycarbonyl-L-tyrosine, also known as N-Cbz-L-tyrosine or Z-Tyr-OH, is an organic compound . It is a white to almost white powder or crystal . It is commonly used in organic synthesis reactions, especially as a protecting group in polypeptide synthesis .
Molecular Structure Analysis
The molecular formula of N-Benzyloxycarbonyl-L-tyrosine is C17H17NO5, and its molecular weight is 315.33 . The structure consists of a tyrosine molecule with a benzyloxycarbonyl protecting group attached to the nitrogen of the amino group .Physical And Chemical Properties Analysis
N-Benzyloxycarbonyl-L-tyrosine is a solid at 20°C . It has a melting point of 95°C . It is soluble in methanol . Its specific rotation is 10° (C=1, AcOH) .Scientific Research Applications
Biochemical Adaptation and Enzyme Activity : N-Benzyloxycarbonyl-L-tyrosine is involved in biochemical adaptation as a response to exercise. It participates in transpeptidation reactions and influences the levels of enzymes such as lactic dehydrogenase and malic dehydrogenase in muscle tissues (Gould & Rawlinson, 1959).
Synthesis of Unnatural Amino Acids : This compound is utilized in the stereospecific synthesis of derivatives like 4-carboxyphenylalanine, which are used in solid-phase peptide synthesis, particularly in Fmoc-based approaches (Wang, Obeyesekere, & McMurray, 1996).
Biomedical Applications : N-Benzyloxycarbonyl-L-tyrosine is significant in the creation of tyrosine-derived polycarbonates. These materials, designed for biomedical applications, are synthesized from L-tyrosine and its metabolites. Their physicomechanical properties, such as solubility and mechanical strength, are influenced by the nature of N- and C-terminus protecting groups (Pulapura & Kohn, 1992).
Metabolic Engineering : N-Benzyloxycarbonyl-L-tyrosine plays a role in the metabolic engineering of yeast strains for overproduction of L-tyrosine, a precursor for valuable secondary metabolites. It is involved in strategies combining localized pathway engineering with global engineering of central metabolism (Gold et al., 2015).
Role in Peptide Chemistry : The compound is significant in the study of peptides and aromatic π-π interactions. It has been used to understand the conformation and packing in crystal structures of certain peptides (Nicholas, 2015).
Enzyme Catalysis and Pharmaceutical Applications : N-Benzyloxycarbonyl-L-tyrosine is involved in enzyme catalysis, particularly in the context of synthesizing specific amino acids and peptides. It is also used in pharmaceutical applications, such as bone resorption suppression (Woo et al., 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c19-14-8-6-12(7-9-14)10-15(16(20)21)18-17(22)23-11-13-4-2-1-3-5-13/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRMUCXATQAAMN-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313627 | |
Record name | Carbobenzoxy-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyloxycarbonyl-L-tyrosine | |
CAS RN |
1164-16-5 | |
Record name | Carbobenzoxy-L-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1164-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbobenzoxy-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(benzyloxy)carbonyl]-L-tyrosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.281 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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